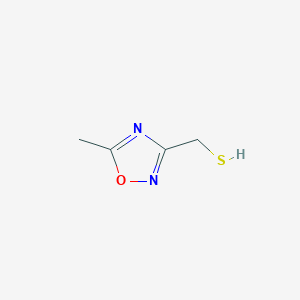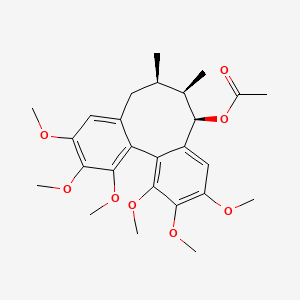
KadsufolinB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadsufolinB is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KadsufolinB involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the mechanochemical approach, which utilizes mechanical energy to induce chemical reactions. This method can effectively improve the dispersion and adsorption capacities of the compound . Another method involves the fusion of precursor materials with sodium hydroxide, followed by hydrothermal crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale mechanochemical processes or fusion methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial to achieving consistent quality in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: KadsufolinB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.
Applications De Recherche Scientifique
KadsufolinB has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its use as a biomarker. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of KadsufolinB involves its interaction with specific molecular targets and pathways. It acts as an adsorptive agent, binding to water, toxins, and bacteria, which contributes to its effects in reducing fluid loss and firming stools . The molecular targets and pathways involved in its action are still being studied, but it is known to interact with various cellular components and influence biochemical processes.
Comparaison Avec Des Composés Similaires
KadsufolinB can be compared to other similar compounds such as kaolinite and halloysite. These compounds share some structural similarities but differ in their specific properties and applications. For example, kaolinite is a soft, earthy mineral used in ceramics and as a filler in paper production . Halloysite, on the other hand, is known for its tubular structure and is used in nanotechnology and drug delivery systems
Conclusion
This compound is a compound with diverse applications and significant potential in scientific research. Its unique properties and reactivity make it a valuable substance in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover even more uses and enhance our understanding of its mechanisms of action and potential benefits.
Propriétés
Formule moléculaire |
C26H34O8 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[(8R,9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] acetate |
InChI |
InChI=1S/C26H34O8/c1-13-10-16-11-18(28-4)23(30-6)25(32-8)20(16)21-17(22(14(13)2)34-15(3)27)12-19(29-5)24(31-7)26(21)33-9/h11-14,22H,10H2,1-9H3/t13-,14-,22-/m1/s1 |
Clé InChI |
ISLQVAYBODUVGJ-XDEPDNQISA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C)OC)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




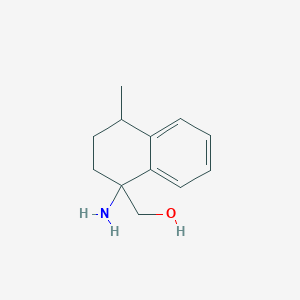
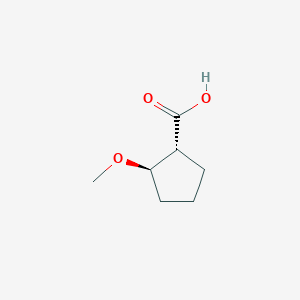
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
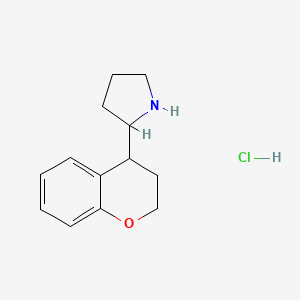
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)

![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
